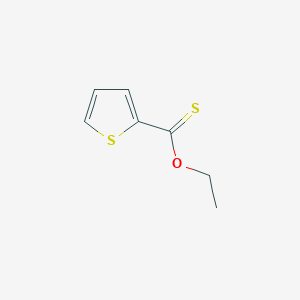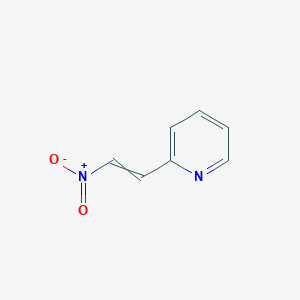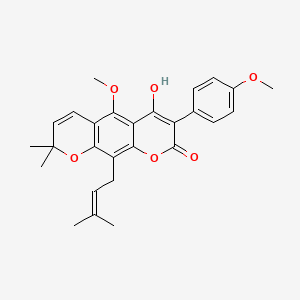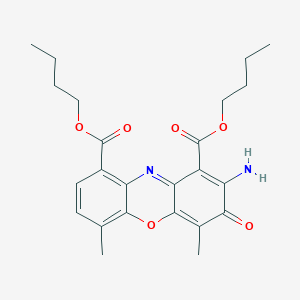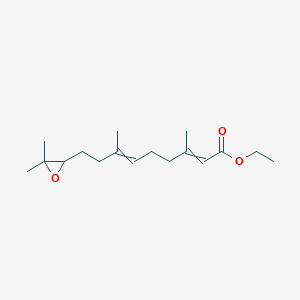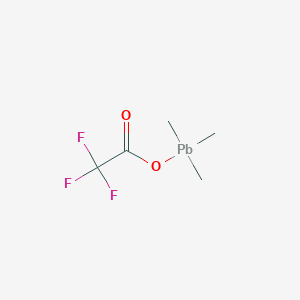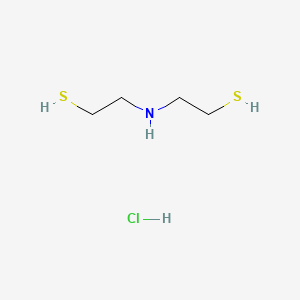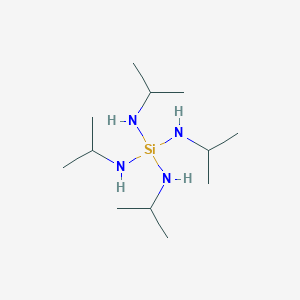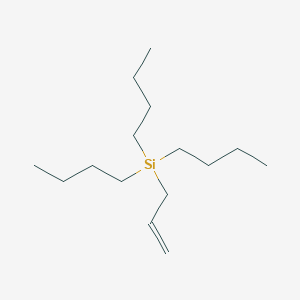
Tributyl(prop-2-EN-1-YL)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(prop-2-EN-1-YL)silane is an organosilicon compound with the molecular formula C15H32Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(prop-2-EN-1-YL)silane can be synthesized through several methods. One common method involves the reaction of allyl chloride with tributyltin hydride in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 2-4 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or other separation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(prop-2-EN-1-YL)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions include silanol, silane, and various substituted silane derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Aplicaciones Científicas De Investigación
Tributyl(prop-2-EN-1-YL)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: This compound is used in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Tributyl(prop-2-EN-1-YL)silane involves its ability to form stable carbon-silicon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It interacts with various molecular targets, including enzymes and receptors, through covalent bonding and non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(prop-1-en-1-yl)silane: Similar in structure but with different reactivity and applications.
Triphenylsilane: Used as a reducing agent in organic synthesis.
Tris(trimethylsilyl)silane: Known for its radical reducing properties
Uniqueness
Tributyl(prop-2-EN-1-YL)silane is unique due to its combination of stability and reactivity. Its ability to form stable carbon-silicon bonds makes it a valuable reagent in various chemical reactions. Additionally, its applications in multiple fields, including chemistry, biology, and industry, highlight its versatility and importance .
Propiedades
Número CAS |
17907-83-4 |
|---|---|
Fórmula molecular |
C15H32Si |
Peso molecular |
240.50 g/mol |
Nombre IUPAC |
tributyl(prop-2-enyl)silane |
InChI |
InChI=1S/C15H32Si/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3/h8H,4-7,9-15H2,1-3H3 |
Clave InChI |
SNJZRHFNGOQOMN-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](CCCC)(CCCC)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


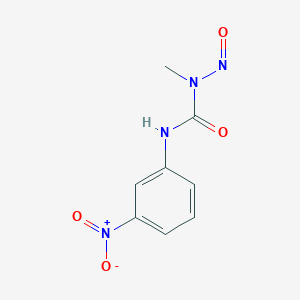
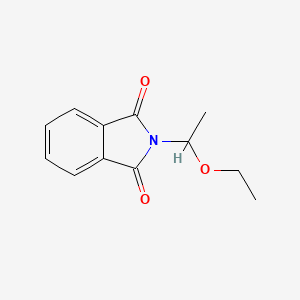
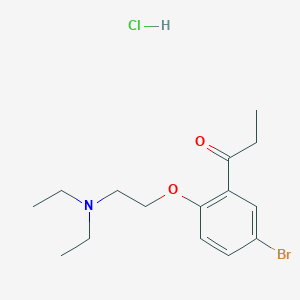
![(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]](/img/structure/B14713281.png)
